7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
SMMMDQRRWAMQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
α-Halo Ketone Route
A common method involves reacting 2-amino-5-bromopyridine with methyl-substituted α-chloro ketones. For example:
Subsequent bromination at position 7 using (N-bromosuccinimide) in achieves the desired substitution.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-bromopyridine | α-Chloroacetone | EtOH | 80 | 68 |
| 2-Amino-3-methylpyridine | α-Bromoacetylbromide | DMF | 25 | 72 |
Bromination Methodologies
Electrophilic Aromatic Substitution
Direct bromination of the imidazo[1,2-a]pyridine core using in at 0°C selectively targets position 7 due to electron-donating effects of the methyl group. This step typically achieves >90% regioselectivity.
Directed Bromination
For substrates with directing groups (e.g., esters), Lewis acids like enhance bromination efficiency:
Yields range from 75–85% under optimized conditions.
Carboxylic Acid Functionalization
Ester Hydrolysis
The final step involves hydrolyzing the ethyl or methyl ester at position 2. Two predominant methods are documented:
Acidic Hydrolysis
Concentrated in dioxane at reflux provides an alternative pathway, though with lower yields (70–75%) due to side reactions.
Alternative Pathways and Modern Innovations
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclization. A representative protocol:
Flow Chemistry Approaches
Continuous-flow systems improve scalability for the bromination step, reducing reaction times from hours to minutes while maintaining >90% yield.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC methods using C18 columns (ACN/ gradient) achieve baseline separation of the target compound from regioisomeric impurities.
Industrial-Scale Considerations
Cost Optimization
Bulk synthesis routes prioritize:
-
Recyclable catalysts (e.g., )
-
Aqueous workup protocols to minimize organic waste.
Chemical Reactions Analysis
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to yield different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its potential use in treating various diseases, including tuberculosis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it has been shown to reduce bacterial load significantly . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Carboxylic acid at position 2 (target compound) vs. position 3 (e.g., ) alters electronic distribution, impacting solubility and target interactions.
- Steric Modifications : Methyl (C3) or ethyl (C2) groups influence steric hindrance, affecting binding to enzymatic pockets .
Physicochemical Properties
Biological Activity
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (BMIPCA) is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of BMIPCA, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- CAS Number : 1159831-07-8
Biological Activity Overview
BMIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, which have been shown to exhibit a range of biological activities. The following sections detail specific areas of biological activity associated with BMIPCA.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. BMIPCA has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating significant antibacterial properties .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| BMIPCA | 0.03 - 5.0 | Mycobacterium tuberculosis |
| Other IPAs | Varies | Various bacteria |
Anticancer Activity
The anticancer potential of BMIPCA has been evaluated in several cancer cell lines. Preliminary results suggest that it may inhibit the proliferation of cancer cells through various mechanisms.
- Cell Lines Tested : The compound has been tested against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines.
- Findings : Most compounds within the imidazo[1,2-a]pyridine class showed low toxicity while maintaining significant antiproliferative effects .
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| PC-3 | Non-toxic | Significant inhibition observed |
| MCF-7 | Non-toxic | Effective against proliferative activity |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of bromine at specific positions on the imidazo[1,2-a]pyridine scaffold is crucial for enhancing biological activity. Substitutions at positions C6 and C7 have been shown to significantly affect the potency of these compounds.
Key Findings:
- Bromine substitution at C7 leads to a notable decrease in activity when larger groups are introduced.
- The presence of electron-withdrawing groups enhances antimicrobial efficacy .
Case Studies
Several case studies have documented the use of BMIPCA in therapeutic settings:
- Study on Mycobacterial Infections :
- Cancer Cell Proliferation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodology : The synthesis typically involves functionalizing the imidazo[1,2-a]pyridine core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), followed by methyl group introduction via alkylation or cross-coupling reactions. The carboxylic acid group is often retained through hydrolysis of a methyl/ethyl ester precursor. Key intermediates like ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate analogs (e.g., Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate) provide a template for optimizing yields and regioselectivity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. For example, the methyl group at position 3 and bromine at position 7 will show distinct splitting in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) validates the molecular weight (e.g., [M+H]+ peak at m/z 257.0 for C₉H₇BrN₂O₂). Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches .
Q. What are the key reactivity trends of the bromine and carboxylic acid substituents?
- Methodology : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diverse aryl groups, enabling structure-activity relationship (SAR) studies. The carboxylic acid can be esterified or converted to amides for prodrug development. Comparative studies with analogs (e.g., 6-bromo or 8-bromo derivatives) highlight positional effects on reactivity .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity in imidazo[1,2-a]pyridines?
- Methodology : Bromine enhances electron-withdrawing effects, modulating binding to biological targets. For example, in antimicrobial assays, 7-bromo derivatives show higher activity than non-halogenated analogs due to increased lipophilicity and target affinity. Computational docking (e.g., AutoDock Vina) can model interactions with enzymes like bacterial dihydrofolate reductase .
Q. What strategies resolve contradictions in SAR data for imidazo[1,2-a]pyridine derivatives?
- Methodology : Discrepancies in activity (e.g., moderate vs. high anticancer potency) often arise from substituent positioning. For example, 7-bromo-3-methyl analogs may outperform 6-bromo isomers due to steric effects. Use 2D/3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Validate via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology : Employ SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Collision cross-section (CCS) values from ion mobility-mass spectrometry (IM-MS) predict metabolic stability .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For bromination, lower temperatures (0–5°C) reduce di-brominated byproducts. Monitor reactions via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
